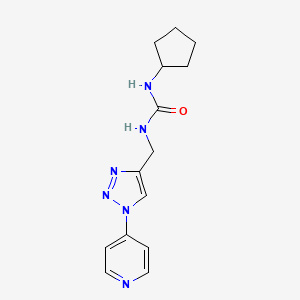

1-cyclopentyl-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Description

1-Cyclopentyl-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopentyl group, a pyridinyl group, and a triazole ring, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name |

1-cyclopentyl-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c21-14(17-11-3-1-2-4-11)16-9-12-10-20(19-18-12)13-5-7-15-8-6-13/h5-8,10-11H,1-4,9H2,(H2,16,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJBANNCXXRNBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an intermediate containing the triazole ring.

Cyclopentyl Group Introduction: The cyclopentyl group is typically introduced via alkylation reactions, where a cyclopentyl halide reacts with a nucleophilic intermediate.

Urea Formation: The final step involves the formation of the urea moiety, which can be achieved by reacting an isocyanate with an amine intermediate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and pyridinyl groups, leading to the formation of ketones or N-oxides.

Reduction: Reduction reactions can target the triazole ring or the pyridinyl group, potentially leading to the formation of dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl group, where halogenated derivatives can be replaced by various nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products:

Oxidation: Cyclopentanone derivatives, pyridine N-oxides.

Reduction: Dihydrotriazoles, reduced pyridine derivatives.

Substitution: Various substituted pyridinyl derivatives depending on the nucleophile used.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound is its role as a kinase inhibitor. Kinases are crucial in regulating various cellular processes, including cell growth and metabolism. The compound has shown promising results in inhibiting specific kinases associated with cancer and other diseases.

- Inhibition of PDGFR : The compound has been identified as a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) kinase activity, which is implicated in several cancers and fibrotic diseases. Inhibition of PDGFR can lead to decreased tumor growth and metastasis.

Antitumor Activity

Research indicates that 1-cyclopentyl-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis through modulation of cell cycle proteins, making it a candidate for further development in cancer therapies .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Evaluation of Kinase Inhibitors

A study evaluated several pyrazole-based kinase inhibitors, including derivatives related to the target compound. The findings revealed that modifications to the triazole structure significantly enhanced selectivity towards the Akt family of kinases, with IC50 values indicating effective inhibition at low concentrations (e.g., 61 nM for Akt1) .

Case Study 2: Antitumor Efficacy

In vitro studies have shown that the compound selectively targets tumor cells while sparing normal cells. For instance, it demonstrated an IC50 value indicative of significant potency against prostate cancer cell lines, suggesting a promising avenue for therapeutic development .

Research Findings and Insights

Recent investigations into triazole derivatives highlight their versatility in drug discovery. The 1H-1,2,3-triazole ring is recognized for its bioactive properties, contributing to the development of novel pharmaceuticals across multiple therapeutic areas, including oncology and inflammation .

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is largely dependent on its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit kinase enzymes involved in cell signaling pathways.

Pathways Involved: By targeting specific proteins, the compound can influence various biological pathways, such as the PI3K/Akt/mTOR pathway, which is crucial in cell growth and survival.

Comparison with Similar Compounds

1-Cyclopentyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea: Similar structure but with a thiophene ring instead of a triazole ring.

1-Cyclopentyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea: Similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.

Uniqueness:

- The presence of the triazole ring in 1-cyclopentyl-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea provides unique electronic and steric properties, which can influence its reactivity and interaction with biological targets.

- The specific positioning of the pyridinyl group (pyridin-4-yl) can affect the compound’s binding affinity and specificity towards certain proteins, making it distinct from its analogs.

Biological Activity

1-Cyclopentyl-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea (CAS Number: 2034532-59-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 286.33 g/mol. The compound features a cyclopentyl group and a triazole moiety, which are significant for its biological interactions.

Anticancer Activity

Research indicates that compounds containing triazole and pyridine rings exhibit significant anticancer properties. A study demonstrated that derivatives of similar structures showed cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase, primarily through the activation of caspases .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 0.48 | Apoptosis induction |

| Compound B | HCT116 (Colon) | 0.78 | Cell cycle arrest |

| 1-Cyclopentyl Triazole | Ovarian Cancer | TBD | TBD |

Antimicrobial Activity

The compound has also shown potential antimicrobial activity. Triazole derivatives are known for their efficacy against various strains of bacteria and fungi. For instance, studies have indicated that similar triazole-containing compounds exhibit significant inhibition against resistant strains of bacteria, suggesting a promising role in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition: The triazole ring may interact with enzymes involved in cell proliferation and survival pathways.

2. Receptor Modulation: The pyridine moiety can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

3. Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through caspase activation.

Case Studies

A notable study evaluated the anticancer properties of various triazole derivatives, including our compound of interest. The results highlighted that these compounds not only inhibited tumor growth in vitro but also demonstrated promising results in vivo models .

Case Study Summary:

- Study Focus: Anticancer activity of triazole derivatives.

- Findings: Significant cytotoxicity against ovarian cancer cells with low toxicity towards normal cells.

- Conclusion: Supports the potential development of these compounds as therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 1-cyclopentyl-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea?

The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, followed by urea coupling. Key steps include:

- Triazole formation : Reacting 4-azidopyridine with a propargyl intermediate under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) .

- Urea coupling : Using carbodiimide-based reagents (e.g., EDCI or DCC) to link the cyclopentylamine moiety to the triazole-methyl group .

Optimize yields by controlling solvent polarity (e.g., DMF or THF) and reaction temperature (40–60°C). Monitor intermediates via TLC or HPLC .

Q. How can structural characterization be performed for this compound?

Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the urea linkage (δ ~5.5–6.5 ppm for NH protons) and triazole/pyridine aromatic signals .

- X-ray crystallography : Employ SHELXL for small-molecule refinement to resolve bond lengths and angles, particularly for the triazole-pyridine torsion angle .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₆H₂₁N₇O, theoretical MW = 327.19 g/mol) .

Q. What biological targets are hypothesized for this compound?

The pyridine-triazole-urea scaffold is structurally analogous to kinase inhibitors and enzyme modulators. Potential targets include:

- Tyrosine kinases : The triazole group may chelate ATP-binding site metals .

- Carbonic anhydrases : Urea derivatives often inhibit metalloenzymes via Zn²⁺ interaction .

Validate via enzymatic assays (e.g., fluorescence-based kinase activity assays) and molecular docking studies (AutoDock Vina) .

Advanced Research Questions

Q. How to resolve contradictions in solubility data during formulation?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from the compound’s amphiphilic nature. Mitigate via:

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- pH adjustment : Protonate the pyridine nitrogen (pKa ~4.5–5.0) to improve solubility in acidic buffers .

Characterize solubility profiles using UV-Vis spectroscopy and dynamic light scattering (DLS) .

Q. What strategies optimize binding affinity in SAR studies?

Structure-activity relationship (SAR) optimization focuses on:

- Cyclopentyl substitution : Introduce polar groups (e.g., hydroxyl) to enhance hydrogen bonding .

- Triazole modifications : Replace pyridin-4-yl with electron-deficient heterocycles (e.g., pyrazine) to improve π-π stacking .

Use free-energy perturbation (FEP) calculations or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How to address crystallographic disorder in X-ray structures?

Disorder in the cyclopentyl or triazole groups complicates refinement. Solutions include:

Q. How to analyze conflicting bioactivity data across cell lines?

Contradictions in IC₅₀ values may stem from off-target effects or metabolic instability. Investigate via:

- Proteomic profiling : SILAC-based mass spectrometry to identify off-target interactions .

- Metabolic stability assays : Incubate with liver microsomes (e.g., human CYP3A4) and quantify degradation via LC-MS .

Cross-validate with CRISPR-Cas9 knockout models of hypothesized targets .

Methodological Notes

- Data validation : For crystallography, ensure Flack parameter |x| < 0.1 to confirm absolute configuration .

- Synthetic reproducibility : Use Schlenk-line techniques for moisture-sensitive CuAAC reactions .

- Computational tools : Combine molecular dynamics (GROMACS) with QM/MM (Gaussian) for binding mode refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.